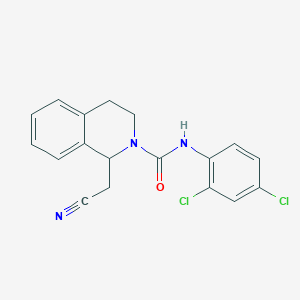![molecular formula C13H11N3OS2 B3036241 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 339022-49-0](/img/structure/B3036241.png)
5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
5-[3-(Benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a heterocyclic compound with the following chemical formula: C₁₃H₁₁N₃OS₂ . It belongs to the class of 1,2,4-triazolo [1,5-a] quinazolines . These compounds have gained prominence in medicinal chemistry due to their diverse biological functions and potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide (ID code: CCDC 834498 ) has been investigated. Crystallographic studies reveal its three-dimensional arrangement, bond lengths, and angles. The compound contains a triazole ring fused with a quinazoline moiety, and the benzyloxy group is attached to the thienyl ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various techniques, including treatment with different aldehydes and using microwave methods. For instance, the oxidation of a related compound afforded a disulfide version, indicating the reactivity and potential for synthesis of various derivatives (Aouad, Rezki, Messali, & El Ashry, 2013).
Crystal Structure : Studies have detailed the crystal structure of similar compounds, showing the angles and bonds within the molecule. This can be crucial for understanding the compound's interactions at the molecular level (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, & Si, Guo-dong, 2006).
Chemical Properties and Reactions
Reactivity and Alkylation : Various studies have explored the reactivity of related triazole compounds. Alkylation reactions and the formation of different derivatives demonstrate the versatility and potential applications in chemical synthesis (Dovbnya, Kaplaushenko, & Korzhova, 2021).
Antioxidant Properties : Some derivatives have shown significant antioxidant properties. This suggests potential applications in fields where oxidative stress is a concern, such as in material science or pharmacology (Menteşe, Yılmaz, Baltaş, Bekircan, & Kahveci, 2015).
Applications in Medicinal Chemistry
Potential in Drug Development : While excluding direct drug use and dosage, the structural and chemical properties of these compounds show promise for developing new pharmaceuticals, especially considering their reactivity and potential biological activities (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antimicrobial Properties : Some studies have evaluated related compounds for their antimicrobial activities, which is a key aspect of medicinal chemistry research. This could lead to the development of new antimicrobial agents (Rajurkar & Shirsath, 2017).
properties
IUPAC Name |
5-(3-phenylmethoxythiophen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c18-13-14-12(15-16-13)11-10(6-7-19-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNUFXBREOCCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)C3=NC(=S)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-diphenylmalonamide](/img/structure/B3036158.png)
![1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole](/img/structure/B3036159.png)
![2-(3-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036161.png)
![2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036162.png)
![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)

![2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile](/img/structure/B3036166.png)
![3-[(4-Chloroanilino)methylene]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone](/img/structure/B3036167.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B3036169.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one](/img/structure/B3036173.png)
![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](4-methoxyphenyl)methanone](/img/structure/B3036177.png)

![15-(3-Chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036181.png)